ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate
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Overview
Description
ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate typically involves the condensation of 2-aminobenzenethiol with glycine ethyl ester in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT). The reaction is carried out in a solvent like dimethyl formamide under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
- N-(1,3-benzothiazol-2-yl)-arylamides
- 2-aminobenzothiazoles
- 2-mercaptobenzothiazoles
Uniqueness: ethyl 2-[(1,3-benzothiazol-2-yl)amino]acetate stands out due to its unique combination of the benzothiazole ring and glycine ethyl ester, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)acetate |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-10(14)7-12-11-13-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
FFUXVJKMTZCZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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